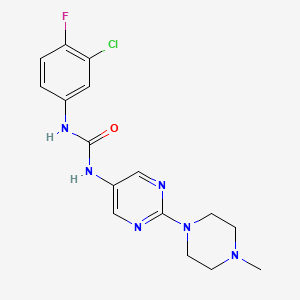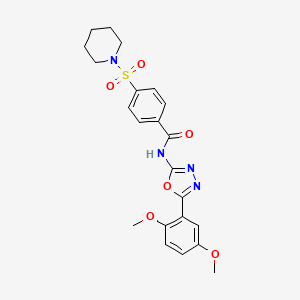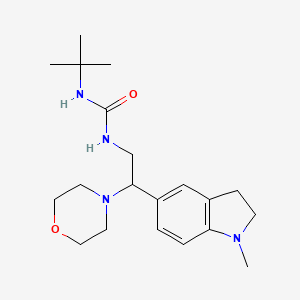
1-(Tert-butyl)-3-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(Tert-butyl)-3-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)urea is a chemical compound that has gained significant attention from the scientific community due to its potential applications in various fields. This compound is also known as TAK-659 and is a selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase). BTK is a crucial enzyme involved in the development and function of B cells, which play a vital role in the immune system. Therefore, TAK-659 has been studied extensively for its potential therapeutic applications in various diseases.
作用機序
TAK-659 selectively inhibits the activity of BTK, which is involved in the development and function of B cells. BTK plays a crucial role in the B-cell receptor (BCR) signaling pathway, which is essential for the survival and proliferation of B cells. By inhibiting BTK activity, TAK-659 reduces the activation and proliferation of B cells, leading to reduced inflammation and immune response.
Biochemical and Physiological Effects:
TAK-659 has been shown to have significant biochemical and physiological effects in various preclinical studies. Inhibition of BTK activity by TAK-659 reduces the activation and proliferation of B cells, leading to reduced inflammation and immune response. TAK-659 has also been shown to induce apoptosis (programmed cell death) in cancer cells, leading to reduced tumor growth.
実験室実験の利点と制限
TAK-659 has several advantages for lab experiments, including its high potency, selectivity, and stability. TAK-659 has also been shown to have a favorable pharmacokinetic profile, making it suitable for various in vivo studies. However, TAK-659 has certain limitations, including its potential toxicity and off-target effects. Therefore, it is essential to conduct further studies to evaluate the safety and efficacy of TAK-659 in various applications.
将来の方向性
TAK-659 has significant potential for various applications, and there are several future directions for research in this field. Some of the possible future directions include:
1. Evaluation of TAK-659 in combination with other therapeutic agents for the treatment of various diseases.
2. Development of TAK-659 analogs with improved pharmacokinetic and pharmacodynamic properties.
3. Study of the role of BTK in various diseases and the potential therapeutic applications of BTK inhibitors.
4. Investigation of the potential side effects and toxicity of TAK-659 in various preclinical and clinical studies.
5. Evaluation of TAK-659 in various animal models of disease to determine its efficacy and safety.
Conclusion:
In conclusion, TAK-659 is a chemical compound that has significant potential for various applications, including the treatment of cancer and autoimmune disorders. TAK-659 selectively inhibits the activity of BTK, leading to reduced inflammation and immune response. TAK-659 has several advantages for lab experiments, including its high potency, selectivity, and stability. However, further studies are needed to evaluate the safety and efficacy of TAK-659 in various applications.
合成法
The synthesis of TAK-659 involves several steps, starting from the reaction between tert-butyl isocyanate and 1-methylindolin-5-amine. This reaction results in the formation of the intermediate, which is then treated with morpholine to form the final product, TAK-659. The synthesis of TAK-659 has been optimized to improve the yield and purity of the compound, making it suitable for various applications.
科学的研究の応用
TAK-659 has been studied extensively for its potential therapeutic applications in various diseases, including cancer and autoimmune disorders. In preclinical studies, TAK-659 has shown promising results in inhibiting the growth of cancer cells and reducing the activity of B cells, which are involved in autoimmune disorders. TAK-659 has also been studied for its potential application in the treatment of chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL).
特性
IUPAC Name |
1-tert-butyl-3-[2-(1-methyl-2,3-dihydroindol-5-yl)-2-morpholin-4-ylethyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H32N4O2/c1-20(2,3)22-19(25)21-14-18(24-9-11-26-12-10-24)15-5-6-17-16(13-15)7-8-23(17)4/h5-6,13,18H,7-12,14H2,1-4H3,(H2,21,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJSSBSIFZXHUCC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)NCC(C1=CC2=C(C=C1)N(CC2)C)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Tert-butyl)-3-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)urea | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

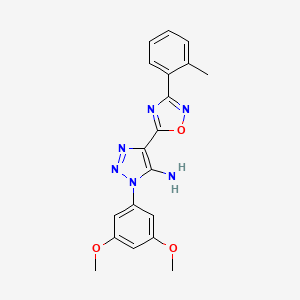
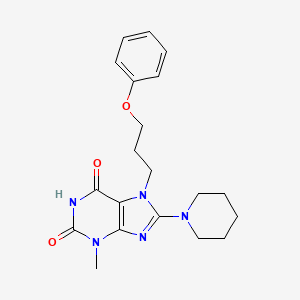
![N,N-Dimethyl-4-[(propylamino)methyl]aniline hydrochloride](/img/structure/B2786277.png)
![(4-(2-methoxyphenyl)piperazin-1-yl)(2-methyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazol-5-yl)methanone](/img/structure/B2786278.png)
![methyl [7-benzyl-8-(3,5-dimethyl-1H-pyrazol-1-yl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-1-yl]acetate](/img/structure/B2786280.png)
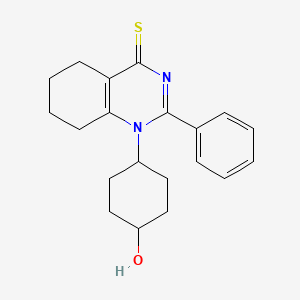

![N-[2-(3,4-dimethoxybenzoyl)-3-methyl-1-benzofuran-5-yl]cyclopropanecarboxamide](/img/structure/B2786286.png)
![Thieno[2,3-c]pyridine-4-sulfonyl chloride](/img/structure/B2786287.png)
![3-[1-(6-Ethyl-5-fluoropyrimidin-4-yl)pyrrolidin-3-yl]-1,3-oxazolidin-2-one](/img/structure/B2786289.png)
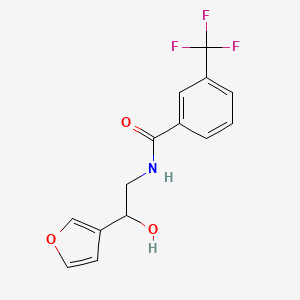
![1,3-bis(4-methoxyphenyl)tetrahydro-1H-thieno[3,4-d]imidazole-2(3H)-thione 5,5-dioxide](/img/structure/B2786292.png)
